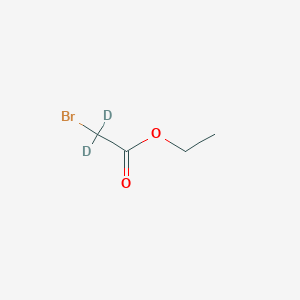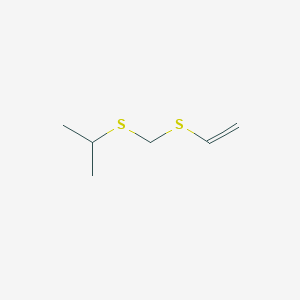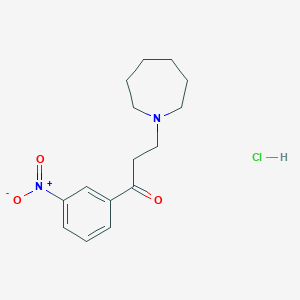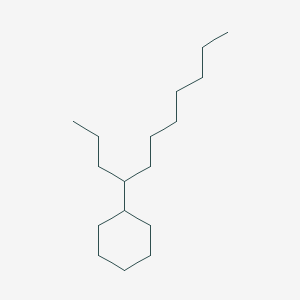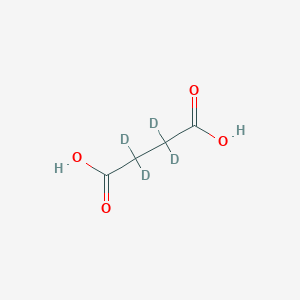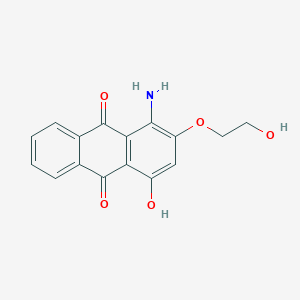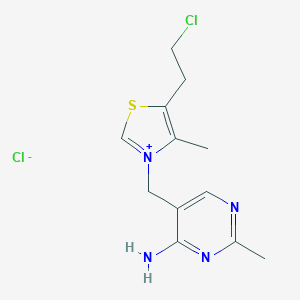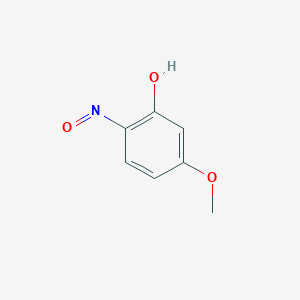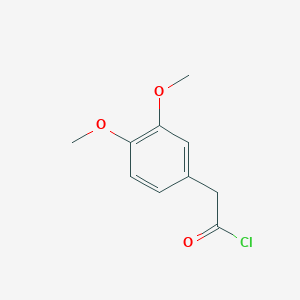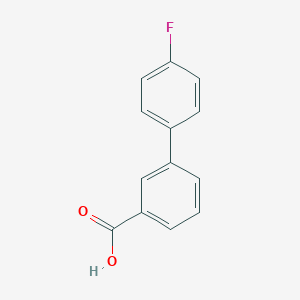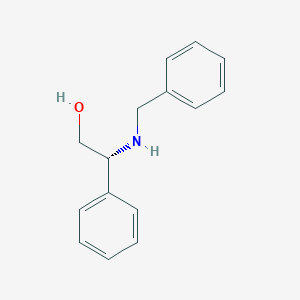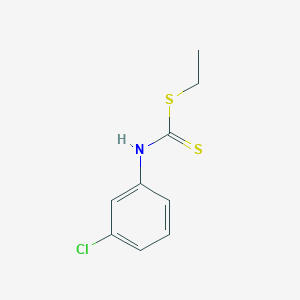
ethyl N-(3-chlorophenyl)carbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3-chlorophenyl)carbamodithioate, also known as ECD, is a chemical compound that has been widely studied for its potential use in scientific research. ECD is a carbamate derivative that has been found to have a range of biological activities, including antifungal, antibacterial, and insecticidal properties. In
作用機序
The mechanism of action of ethyl N-(3-chlorophenyl)carbamodithioate is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system of insects. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to inhibit the activity of beta-glucosidase, an enzyme that is involved in the metabolism of carbohydrates in fungi.
生化学的および生理学的効果
Ethyl N-(3-chlorophenyl)carbamodithioate has been found to have a range of biochemical and physiological effects on target organisms. ethyl N-(3-chlorophenyl)carbamodithioate has been found to disrupt the cell membrane of fungi, leading to cell death. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to disrupt the nervous system of insects, leading to paralysis and death. ethyl N-(3-chlorophenyl)carbamodithioate has been found to have low toxicity to mammals, making it a potentially useful compound for the development of new drugs and treatments.
実験室実験の利点と制限
Ethyl N-(3-chlorophenyl)carbamodithioate has a number of advantages for use in lab experiments, including its broad-spectrum activity against a range of fungi, bacteria, and insects, and its low toxicity to mammals. However, ethyl N-(3-chlorophenyl)carbamodithioate is also known to have some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
There are a number of future directions for the study of ethyl N-(3-chlorophenyl)carbamodithioate, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Other potential directions for future research include the study of ethyl N-(3-chlorophenyl)carbamodithioate's effects on other types of organisms, such as plants and algae, and the investigation of its potential use in the development of new drugs and treatments for a range of diseases.
Conclusion:
In conclusion, ethyl N-(3-chlorophenyl)carbamodithioate is a chemical compound that has been widely studied for its potential use in scientific research. ethyl N-(3-chlorophenyl)carbamodithioate has a range of biological activities, including antifungal, antibacterial, and insecticidal properties, and has been found to be effective against a range of target organisms. While ethyl N-(3-chlorophenyl)carbamodithioate has some limitations, including its low solubility in water, it has a number of potential advantages for use in lab experiments, and there are a range of future directions for its study and development.
合成法
Ethyl N-(3-chlorophenyl)carbamodithioate can be synthesized through a variety of methods, including the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl)carbamodithioate, or the reaction of ethyl chloroformate with potassium N-(3-chlorophenyl) thiocarbamate in the presence of triethylamine. The purity and yield of ethyl N-(3-chlorophenyl)carbamodithioate can be improved through recrystallization and purification methods.
科学的研究の応用
Ethyl N-(3-chlorophenyl)carbamodithioate has been studied for its potential use in a variety of scientific research applications, including as an antifungal agent, an antibacterial agent, and an insecticide. ethyl N-(3-chlorophenyl)carbamodithioate has been found to be effective against a range of fungal and bacterial species, including Candida albicans, Escherichia coli, and Staphylococcus aureus. ethyl N-(3-chlorophenyl)carbamodithioate has also been found to be effective against a range of insect species, including the tobacco hornworm and the Colorado potato beetle.
特性
CAS番号 |
13037-29-1 |
|---|---|
製品名 |
ethyl N-(3-chlorophenyl)carbamodithioate |
分子式 |
C9H10ClNS2 |
分子量 |
231.8 g/mol |
IUPAC名 |
ethyl N-(3-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H,11,12) |
InChIキー |
VKJZJFMDTGSGGW-UHFFFAOYSA-N |
異性体SMILES |
CCSC(=NC1=CC(=CC=C1)Cl)S |
SMILES |
CCSC(=S)NC1=CC(=CC=C1)Cl |
正規SMILES |
CCSC(=S)NC1=CC(=CC=C1)Cl |
その他のCAS番号 |
13037-29-1 |
同義語 |
m-Chlorophenyldithiocarbamic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



